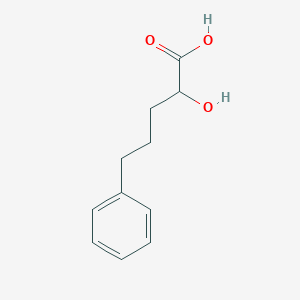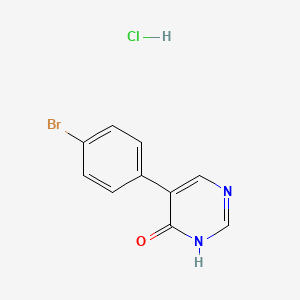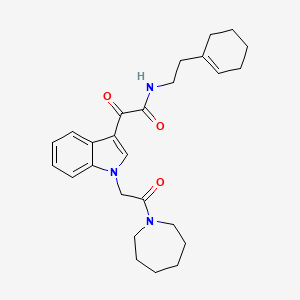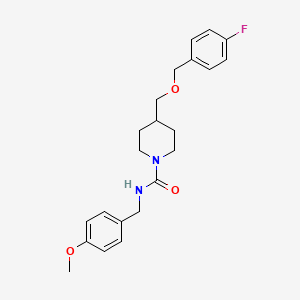![molecular formula C14H16ClNO3 B2476209 (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid CAS No. 17716-15-3](/img/structure/B2476209.png)
(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid” is a chemical compound. It is also known by other names such as ZINC283147, STK413204, AKOS025244726, CS-0237210, and 2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The compound contains an amide group and a carboxylic acid group, which are reactive and can participate in various chemical reactions .Applications De Recherche Scientifique
Enantioselective Modulation of Receptors
The compound (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid has been investigated for its role in the enantioselective modulation of metabotropic glutamate receptor subtype 4 (mGluR4). Research shows that the enantiomers of this compound exhibit varying degrees of potency in receptor modulation, with one enantiomer showing higher potency than the racemic mixture (Christov et al., 2011).
Supramolecular Chemistry and Molecular Interactions
Studies on the molecular interactions of this compound with other compounds have been performed. This includes an investigation into the structural characteristics and hydrogen bonding patterns of related compounds, which are crucial for understanding their chemical properties and potential applications (Smith & Wermuth, 2012).
Chirality and Drug Discovery
The study of chirality, particularly in compounds like this compound, is significant in drug discovery. Research demonstrates how molecular chirality and specific conformations can contribute to the functionality of compounds in biological systems and can be a basis for developing new pharmaceuticals (Christov et al., 2011).
Synthesis and Characterization
There is ongoing research into the synthesis and characterization of derivatives of this compound. This includes studies on the structural elucidation of these compounds through methods like X-ray crystallography, which is fundamental for understanding their potential applications (Özer et al., 2009).
Asymmetric Synthesis and Biocatalysis
Asymmetric synthesis using enantiomerically pure starting materials like this compound is a key area of interest. This approach is crucial for creating chiral compounds with specific configurations, which have applications in pharmaceutical development (Sato et al., 2016).
Analytical and Detection Techniques
Research into analytical techniques involving this compound is significant for the detection and quantification of related metabolites. These techniques are essential for various applications, including environmental monitoring and pharmacokinetics (Arrebola et al., 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)
![(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B2476129.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)

![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2476139.png)

![[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2476142.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2476144.png)
